molecular formula C6H13NOS B12857030 (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol

Cat. No.: B12857030
M. Wt: 147.24 g/mol
InChI Key: ISXICUZGXJZCEJ-RITPCOANSA-N
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Description

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of a hydroxyl group at the third position and a methylthio group at the fourth position of the pyrrolidine ring. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methylthio group may result in the formation of a new functionalized pyrrolidine derivative.

Scientific Research Applications

(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives that have different substituents or stereochemistry.
  • Similar compounds include (3R,4S)-4-((Methylthio)methyl)pyrrolidin-2-ol and (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-one.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxyl and a methylthio group. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

(3R,4S)-4-(methylsulfanylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H13NOS/c1-9-4-5-2-7-3-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

ISXICUZGXJZCEJ-RITPCOANSA-N

Isomeric SMILES

CSC[C@H]1CNC[C@@H]1O

Canonical SMILES

CSCC1CNCC1O

Origin of Product

United States

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